molecular formula C15H22BNO3 B13932612 N-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

N-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide

Cat. No.: B13932612
M. Wt: 275.15 g/mol
InChI Key: VOUFGTJBCZEGQW-UHFFFAOYSA-N
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Description

N-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a boronic ester-functionalized acetamide derivative. Its structure features a phenyl ring substituted at the 2-position with a pinacol boronate ester (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl) and at the 4-position with a methyl group. This compound is of interest in medicinal chemistry and materials science due to the versatility of the boronate ester group in Suzuki-Miyaura cross-coupling reactions, enabling integration into complex molecules such as kinase inhibitors or fluorescent probes .

Properties

Molecular Formula

C15H22BNO3

Molecular Weight

275.15 g/mol

IUPAC Name

N-[4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]acetamide

InChI

InChI=1S/C15H22BNO3/c1-10-7-8-13(17-11(2)18)12(9-10)16-19-14(3,4)15(5,6)20-16/h7-9H,1-6H3,(H,17,18)

InChI Key

VOUFGTJBCZEGQW-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)C)NC(=O)C

Origin of Product

United States

Preparation Methods

General Synthetic Routes and Reaction Conditions

The preparation of N-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide typically follows a multi-step synthetic pathway involving:

  • Step 1: Introduction of the Boronate Ester Group (Borylation)

    The key step is the installation of the 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl group onto the aromatic ring. This is commonly achieved via palladium-catalyzed borylation of an aryl halide precursor. Typical conditions include:

    • Catalyst: Palladium complexes such as tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄].
    • Boron source: Bis(pinacolato)diboron (B₂pin₂).
    • Base: Potassium carbonate (K₂CO₃) or sodium hydroxide (NaOH).
    • Solvent: Tetrahydrofuran (THF), dimethylformamide (DMF), or dioxane/water mixtures.
    • Atmosphere: Inert gas (nitrogen or argon) to avoid oxidation.
    • Temperature: Typically 80–100°C.

    This reaction proceeds through oxidative addition of the aryl halide to Pd(0), transmetallation with B₂pin₂, and reductive elimination to yield the arylboronate ester.

  • Step 2: Formation of the Acetamide Group

    The acetamide functionality is introduced by acetylation of the aromatic amine precursor or via amide coupling reactions. Common acetylating agents include acetic anhydride or acetyl chloride, often in the presence of a base such as pyridine or triethylamine to neutralize the acid by-products.

  • Step 3: Purification and Characterization

    The crude product is purified by column chromatography using silica gel with eluent systems such as ethyl acetate/hexane or dichloromethane/hexane gradients. The final compound is characterized by:

    • Nuclear Magnetic Resonance (¹H and ¹³C NMR) to confirm substitution pattern and boronate integrity.
    • High-Resolution Mass Spectrometry (HRMS) to verify molecular weight.
    • Infrared Spectroscopy (IR) to confirm the presence of the acetamide carbonyl stretch (~1650 cm⁻¹).
    • X-ray crystallography may be employed for detailed structural confirmation if crystalline samples are obtained.

Advanced Preparation Techniques

  • Metal-Free Borylation Using Continuous Flow Chemistry

    Recent advances include metal-free borylation methods under continuous flow conditions, which improve safety and scalability. For example, a continuous-flow reactor setup using acetonitrile as solvent, with controlled temperature (around -5°C) and flow rates, enables efficient borylation of electron-rich aryl halides without palladium catalysts. The reaction mixture is collected over several hours, concentrated, and purified by chromatography to yield the boronate ester product with high purity and yield (~87%).

  • Industrial Scale-Up Considerations

    Industrial production involves scaling the palladium-catalyzed borylation in continuous flow reactors or batch reactors with automated control of temperature, stirring, and inert atmosphere. Optimization focuses on maximizing yield, minimizing catalyst loading, and reducing waste. Continuous flow systems also enhance reproducibility and safety by controlling exothermic reactions and handling sensitive reagents more effectively.

Comparative Data Table of Preparation Parameters

Parameter Typical Laboratory Scale Continuous Flow Metal-Free Borylation Industrial Scale
Catalyst Pd(PPh₃)₄ (2–5 mol%) None (metal-free) Pd catalysts, optimized loading
Boron Source Bis(pinacolato)diboron (B₂pin₂) Bis(pinacolato)diboron (B₂pin₂) Same as lab scale, bulk quantities
Base K₂CO₃, NaOH Tetramethylethylenediamine (TMEDA), Tetrabutylammonium fluoride (TBAF) K₂CO₃ or equivalents
Solvent THF, DMF, dioxane/water Acetonitrile (MeCN) with water and acetone THF, DMF, or solvent mixtures
Temperature 80–100°C -5°C (controlled cooling) 80–100°C with precise temperature control
Atmosphere Nitrogen or argon Argon, inert atmosphere Inert atmosphere, automated control
Reaction Time 12–24 hours Continuous flow over several hours Optimized for throughput
Yield 70–90% ~87% 85–95%
Purification Column chromatography Column chromatography Crystallization and chromatography

Research Discoveries and Analytical Insights

  • Mechanistic Insights

    The boronate ester moiety in this compound interacts strongly with palladium catalysts, facilitating efficient Suzuki-Miyaura cross-coupling reactions. The acetamide group adds a site for hydrogen bonding and electronic modulation, influencing reactivity and selectivity in downstream reactions.

  • Versatility in Synthetic Applications

    The compound’s dual functional groups allow for further derivatization, including nucleophilic substitution at the aromatic ring and oxidation/reduction of the boronate ester to boronic acid or borane derivatives. This versatility has been exploited in pharmaceutical intermediate synthesis and catalysis research.

  • Analytical Characterization

    • ¹H NMR : Aromatic protons typically appear as doublets around 7.0–7.7 ppm, with methyl groups showing singlets near 2.0 ppm.
    • ¹³C NMR : Signals confirm the presence of the dioxaborolane carbons and the acetamide carbonyl carbon.
    • HRMS : Confirms molecular ion peak consistent with C15H22BNO3.
    • IR : Strong absorption near 1650 cm⁻¹ confirms acetamide C=O stretch.
    • X-ray crystallography : Provides definitive structural confirmation when available.

Chemical Reactions Analysis

Types of Reactions

N-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: The boronic ester group can be oxidized to form boronic acids.

    Reduction: The carbonyl group in the acetamide moiety can be reduced to form amines.

    Substitution: The boronic ester group can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or sodium perborate in an aqueous medium.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

    Substitution: Palladium catalysts (e.g., Pd(PPh3)4) in the presence of a base such as potassium carbonate (K2CO3) in an organic solvent like toluene or ethanol.

Major Products

    Oxidation: Formation of boronic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of biaryl compounds through Suzuki-Miyaura coupling.

Scientific Research Applications

N-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in cross-coupling reactions to form complex molecules.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, especially in the synthesis of drug candidates.

    Industry: Utilized in the production of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of N-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide primarily involves its ability to participate in Suzuki-Miyaura coupling reactions. The boronic ester group reacts with aryl halides in the presence of a palladium catalyst to form biaryl compounds. This reaction proceeds through the formation of a palladium complex, followed by transmetalation and reductive elimination steps.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs and their structural differences:

Compound Name Substituent Position(s) Additional Substituents Key Features
N-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide (Target) 2-boryl, 4-methyl None Methyl group enhances steric bulk; boronate enables cross-coupling .
N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 4-boryl None Para-substitution favors electronic conjugation; higher yields in Ir-catalyzed borylation (93% vs. 77% for di-borylation) .
N-(3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 3-boryl None Meta-substitution reduces steric hindrance; synthesized via acetylation (42% yield) .
N-(4-Chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide 3-boryl, 4-chloro Chlorine Chlorine enhances electrophilicity; used in protease inhibitor intermediates .
N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5-(trifluoromethoxy)phenyl]acetamide 2-boryl, 5-CF3O Trifluoromethoxy Electron-withdrawing CF3O group improves metabolic stability .
N-(2-(2-Cyclohexyl-2-borylcyclopropyl)phenyl)acetamide (4de) Cyclopropyl-boryl Cyclohexyl Cyclopropane introduces rigidity; 75% yield via Pd-catalyzed synthesis .

Physicochemical Properties

Compound Melting Point (°C) Molecular Weight Purity
N-(4-methyl-2-borylphenyl)acetamide (Target) N/A 273.14 >95% (Infer)
N-(4-borylphenyl)acetamide 92–94 259.12 97%
N-(3-borylphenyl)acetamide N/A 259.12 95%
N-(4-Chloro-3-borylphenyl)acetamide N/A 295.57 咨询
N-(2-boryl-5-CF3O-phenyl)acetamide N/A 357.15 98%

Data Tables

Table 1: Yield and Reaction Conditions for Key Analogs

Compound Yield Catalyst/Reagents Solvent Reference
N-(4-borylphenyl)acetamide 93% [Ir(COD)OMe]₂, B₂pin₂ THF
N-(3-borylphenyl)acetamide 42% Acetyl chloride, Et₃N CH₂Cl₂
N-(4-Chloro-3-borylphenyl)acetamide 75% Pd(dppf)Cl₂, KOAc Dioxane
N-(2-Cyclohexyl-2-borylcyclopropylphenyl)acetamide (4de) 75% Pd(OAc)₂, Methyl acrylate DMF

Table 2: Similarity Scores (Tanimoto) from CAS Data

Compound Similarity Score
N-(5-borylpyridin-3-yl)acetamide 0.71
N-(3-borylphenyl)acrylamide 0.70

Biological Activity

N-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, synthesizing findings from various research studies and case analyses.

Molecular Formula

The molecular formula of this compound is C17H24BNO3C_{17}H_{24}BNO_3 with a molecular weight of approximately 303.19 g/mol.

Structural Characteristics

The compound features a boron-containing dioxaborolane moiety which is known for its reactivity in organic synthesis and potential therapeutic applications. The presence of the acetamide group contributes to its biological activity.

This compound likely interacts with specific biological targets through its boron atom and amide functional groups. The dioxaborolane moiety can participate in various chemical reactions that may influence cellular processes.

Anticancer Activity

Recent studies have indicated that compounds with similar structural features exhibit significant anticancer properties. For instance:

  • Cell Proliferation Inhibition : Compounds with dioxaborolane structures have shown IC50 values in the nanomolar range against various cancer cell lines. A related compound demonstrated an IC50 of 0.126 μM against MDA-MB-231 triple-negative breast cancer cells while exhibiting minimal effects on non-cancerous MCF10A cells .

Case Studies

  • Study on Structural Analogues : Research on structurally related compounds has revealed that modifications to the boron-containing moiety can enhance selectivity towards cancer cells while reducing toxicity towards normal cells. For example, a study reported a 19-fold difference in cytotoxicity between cancerous and non-cancerous cells for a similar dioxaborolane derivative .
  • In Vivo Efficacy : In vivo studies have demonstrated that related compounds can inhibit tumor growth and metastasis in mouse models. One study showed significant inhibition of lung metastasis in mice treated with a dioxaborolane derivative over a 30-day period .

Synthetic Routes

The synthesis of this compound typically involves:

  • Formation of Boronic Ester : Reaction of appropriate benzoic acids with bis(pinacolato)diboron.
  • Amidation : Subsequent reaction with N-methylamine to form the final amide product.

Applications in Medicinal Chemistry

This compound's unique structure makes it suitable for further exploration in drug development:

  • Targeted Drug Delivery : The boron-containing structure may facilitate targeted delivery mechanisms.
  • Organic Synthesis Intermediate : It can serve as an intermediate for synthesizing more complex organic molecules.

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare N-(4-methyl-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)acetamide?

  • Methodological Answer : The compound is synthesized via direct borylation of acetamide-substituted aryl halides or via meta-selective C–H borylation of benzylamine-derived amides using palladium catalysts and anionic ligands. For example, describes a meta-selective approach using [Pd(allyl)Cl]₂ and NaOᵗBu with a ligand system to achieve regioselectivity. Key steps include optimizing reaction temperature (e.g., 100–120°C) and ligand-to-metal ratios (e.g., 1:1.2). Post-synthesis purification involves column chromatography (silica gel, hexane/ethyl acetate) and NMR validation .

Q. How can researchers confirm the structural integrity of this compound using spectroscopic techniques?

  • Methodological Answer :

  • ¹H NMR : Look for characteristic peaks:
  • Aromatic protons (δ 6.7–7.6 ppm, splitting patterns depend on substitution).
  • Acetamide methyl group (δ ~2.1 ppm, singlet).
  • Dioxaborolane methyl groups (δ ~1.3 ppm, singlet for 12H) .
  • ¹³C NMR : Confirm the boron-aryl bond (δ ~83 ppm for dioxaborolane carbons) and acetamide carbonyl (δ ~168 ppm) .
  • HRMS : Validate molecular weight (e.g., [M+H]⁺ calculated for C₁₆H₂₃BNO₃: 296.1764; observed deviation < 2 ppm) .

Q. What are the primary applications of this compound in cross-coupling reactions?

  • Methodological Answer : The boronate ester moiety enables Suzuki-Miyaura couplings with aryl/heteroaryl halides. Key considerations:

  • Use Pd(PPh₃)₄ or PdCl₂(dppf) as catalysts.
  • Optimize base (e.g., K₂CO₃ or CsF) and solvent (e.g., DMF/H₂O or THF).
  • Monitor reaction progress via TLC (Rf shift post-coupling).
  • highlights palladium-catalyzed coupling mechanisms, while lists analogous boronic acids used in biaryl synthesis .

Advanced Research Questions

Q. How do steric and electronic effects of the acetamide group influence borylation efficiency in meta-selective reactions?

  • Methodological Answer : The acetamide’s electron-withdrawing nature deactivates the aryl ring, directing borylation to the meta position. Steric hindrance from the methyl group (4-methyl substituent) further enhances selectivity. To validate:

  • Compare yields with/without substituents using competition experiments.
  • Computational modeling (DFT) of transition states can quantify steric/electronic contributions. reports >75% yield for meta-substituted derivatives under optimized conditions .

Q. What strategies mitigate decomposition of the dioxaborolane group during prolonged storage or reaction conditions?

  • Methodological Answer :

  • Storage : Store under inert atmosphere (N₂/Ar) at –20°C to prevent hydrolysis.
  • Reaction Solvents : Use anhydrous THF or toluene; avoid protic solvents.
  • Stabilizers : Add 2,6-lutidine or BHT (0.1–1 mol%) to scavenge free radicals.
  • notes stability challenges in cyclopropanation reactions, recommending strict moisture control .

Q. How can researchers resolve contradictions in NMR data for structurally similar derivatives?

  • Methodological Answer :

  • Variable Temperature (VT) NMR : Identify dynamic processes (e.g., rotamers) causing peak splitting.
  • 2D NMR (COSY, HSQC) : Assign overlapping signals in aromatic regions.
  • Isotopic Labeling : Use deuterated analogs to simplify spectra.
  • Example: reports complex splitting in aryl protons (δ 7.11 ppm, multiplet), resolved via HSQC correlation to carbons .

Q. What methodologies enable stereoselective functionalization of cyclopropane derivatives derived from this compound?

  • Methodological Answer :

  • Simmons-Smith Cyclopropanation : Use ZnEt₂ and CH₂I₂ to generate cyclopropanes with stereochemical control.
  • Chiral Ligands : Employ (R)-BINAP or Josiphos ligands to achieve enantioselectivity.
  • details a 75% yield for cyclopropyl derivatives, with stereochemistry confirmed via NOESY (axial vs. equatorial substituents) .

Data Analysis & Experimental Design

Q. How should researchers design experiments to assess the electronic effects of substituents on boron-aryl bond stability?

  • Methodological Answer :

  • Hammett Studies : Synthesize derivatives with para-substituents (e.g., –NO₂, –OMe) and measure hydrolysis rates.
  • Kinetic Profiling : Use UV-Vis or ¹¹B NMR to monitor boron dissociation.
  • DFT Calculations : Correlate σₚ values with bond dissociation energies.

Q. What statistical approaches are recommended for optimizing reaction conditions in high-throughput screening?

  • Methodological Answer :

  • Design of Experiments (DoE) : Use factorial designs (e.g., 2³ factorial) to test variables: catalyst loading, temperature, solvent ratio.
  • Response Surface Methodology (RSM) : Model interactions between factors (e.g., ligand vs. base).
  • used iterative screening to identify optimal Pd/ligand ratios .

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